RO5212054
Description
Significance of RAS/RAF/MAPK Pathway Dysregulation in Cancer Pathogenesis
The Ras-mitogen-activated protein kinase (MAPK) pathway, encompassing the Ras-Raf-MEK-ERK signaling cascade, is a fundamental intracellular communication network that orchestrates crucial cellular processes such as growth, differentiation, and apoptosis. creativebiolabs.netnih.govresearchgate.net Its tightly regulated activity is essential for maintaining cellular homeostasis. creativebiolabs.net However, dysregulation of this pathway, frequently stemming from genetic alterations in its components, is a significant contributor to cancer pathogenesis. creativebiolabs.netresearchgate.nete-jlc.org Mutations within Ras genes, for instance, are observed in nearly one-third of all human cancers. e-jlc.org Aberrant activation of the RAS/RAF/MAPK pathway leads to uncontrolled cell proliferation, inhibition of apoptosis, promotion of metastasis, and induction of angiogenesis, thereby driving oncogenic transformation and tumor progression across various malignancies.
Overview of BRAF as a Molecular Target in Preclinical Oncology
BRAF, a key serine/threonine kinase within the MAPK signaling cascade, plays a critical role in regulating cell growth, proliferation, and differentiation. creativebiolabs.netacs.org Mutations in the BRAF gene have been extensively investigated in various cancers, including ovarian cancer, where they are recognized as pivotal drivers of tumorigenesis. creativebiolabs.net Notably, BRAF mutations are identified in approximately 50% of melanomas. icr.ac.uknih.gov The most prevalent mutation, BRAF V600E, involves the substitution of valine with glutamic acid at position 600 of the protein. cancer.govpersonalizedmedonc.comdntb.gov.ua This specific mutation results in a constitutively active BRAF kinase, leading to overactive downstream signaling through the MEK-ERK pathway, which in turn promotes unchecked cell proliferation and resistance to apoptosis. personalizedmedonc.com Consequently, the overactive BRAF protein has emerged as an attractive molecular target for therapeutic intervention in oncology. icr.ac.uk
Historical Context of BRAF Inhibitor Development in Academic Research
Academic research played a foundational role in unraveling the complexities of the RAS/RAF/MEK/ERK pathway. Studies initiated in the early 1990s significantly advanced the understanding of this pathway's involvement in cancer and facilitated the identification of novel targets for anticancer drug development. icr.ac.uk A pivotal moment occurred in 2001 when detailed investigations into BRAF revealed the presence of BRAF mutations in various cancers, including approximately 50% of melanomas. icr.ac.uk This research confirmed mutated BRAF as an oncogene capable of driving cancer development even in the absence of other major genetic defects. icr.ac.uk The subsequent elucidation of the detailed molecular structure of the mutant BRAF protein by academic researchers provided crucial insights that underpinned the development of selective BRAF inhibitors by pharmaceutical companies. icr.ac.uk This academic groundwork paved the way for the clinical approval of the first BRAF inhibitors, such as vemurafenib (B611658) (PLX4032) in 2011 and dabrafenib (B601069) in 2013, for the treatment of metastatic melanoma. wikipedia.orgwikipedia.orgnih.govmdpi.com Earlier attempts, such as sorafenib, a broad-spectrum kinase inhibitor, proved ineffectual for melanoma treatment due to its lack of mutant specificity and multiple targets. nih.gov
Academic Research Landscape of RO5212054 (PLX3603/RG7256)
This compound, also known by its code names PLX3603 and RG7256, has been a subject of academic investigation within the landscape of BRAF kinase inhibition. carcinogenesis.comebi.ac.ukidrblab.netresearchgate.net This compound is characterized as an orally available small-molecule inhibitor specifically targeting the mutant BRAF(V600E). cancer.gov Its mechanism of action involves selectively binding to the ATP-binding site of the BRAF(V600E) kinase, thereby inhibiting its enzymatic activity. cancer.gov This inhibition is designed to counteract the over-activated MAPK signaling pathway downstream of BRAF(V600E) kinase in tumor cells, ultimately leading to a reduction in tumor cell proliferation. cancer.gov
The BRAF(V600E) mutation is particularly significant, accounting for approximately 90% of all BRAF gene mutations and being detected in about 60% of melanomas and roughly 8% of all solid tumors. cancer.gov Academic research has explored this compound (PLX3603) in preclinical settings and through early-phase clinical trials. For instance, a Phase I study (NCT01143753) investigated this compound in patients with BRAF V600-mutated advanced solid tumors. idrblab.netoncotarget.comaacrjournals.org Furthermore, a 2012 study highlighted the use of 18F-FDG-PET for monitoring the early therapeutic effects of PLX3603/RO5212054 in BRAF V600E mutated tumors. researchgate.net this compound (PLX3603) has been studied alongside other BRAF inhibitors, including vemurafenib (PLX4032), dabrafenib, encorafenib (B612206) (LGX818), GDC0879, XL281, ARQ736, and RAF265, as researchers sought to understand and overcome therapeutic resistance in the context of BRAF inhibition. ebi.ac.uk
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO5212054; RO-5212054; RO 5212054; RG7256; RG 7256; RG-7256; PLX3603; PLX-3603; PLX 3603. |
Origin of Product |
United States |
Molecular Pharmacology and Target Engagement of Ro5212054
Mechanism of Action: Inhibition of BRAF Kinase Activity
RO5212054 functions by inhibiting the activity of BRAF kinase, particularly its mutant forms. wikipedia.org This inhibition is crucial because the BRAF protein, a serine/threonine protein kinase, plays a significant role in regulating cell growth, differentiation, and survival as part of the RAS/RAF/MEK/ERK signaling cascade. mrc.ac.uk
This compound selectively binds to the ATP-binding site of BRAF(V600E) kinase. wikipedia.org This ATP-competitive binding mechanism is a common strategy for BRAF inhibitors, where the compound competes with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain, thereby preventing the enzyme's catalytic activity. By occupying this critical site, this compound effectively blocks the ability of BRAF(V600E) to initiate downstream signaling. wikipedia.org
Allosteric modulation involves the regulation of a protein's activity by the binding of an effector molecule at a site distinct from the orthosteric (main) binding site, leading to conformational changes that alter protein function. While the concept of allosteric modulation is relevant to the broader class of RAF inhibitors, where some type II inhibitors can paradoxically activate BRAF at subsaturating concentrations by inducing BRAF dimers, specific data detailing allosteric modulation for this compound were not identified in the provided search results.
ATP-Competitive Binding Site Interactions
Selective Targeting of Mutant BRAF (e.g., V600E)
A defining characteristic of this compound is its selective targeting of mutant BRAF, particularly the V600E mutation. wikipedia.orgnewdrugapprovals.org The valine to glutamic acid substitution at residue 600 (BRAF V600E) is a prevalent oncogenic mutation, accounting for approximately 90% of BRAF gene mutations. wikipedia.org This mutation leads to a markedly elevated and constitutively active BRAF(V600E) kinase, which in turn over-activates the MAPK signaling pathway. wikipedia.org The BRAF V600E mutation is found in about 60% of melanomas and approximately 8% of all solid tumors, making it a critical therapeutic target. wikipedia.org this compound demonstrates high specificity for BRAF V600-mutant cell lines.
Impact on Downstream RAS/RAF/MEK/ERK Signal Transduction Pathway
The BRAF kinase is an integral component of the RAS/RAF/MEK/ERK (also known as MAPK) signal transduction pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and survival. wikipedia.orgiiab.me In BRAF(V600E) kinase-expressing tumor cells, this pathway is often over-activated. wikipedia.org
Inhibition of BRAF(V600E) activity by this compound is expected to result in the inhibition of this over-activated MAPK signaling pathway downstream. wikipedia.org In the canonical pathway, activated RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Phosphorylation of both tyrosine and threonine residues is required for ERK enzyme activation. While direct quantitative data for this compound's impact on MEK and ERK phosphorylation were not specifically identified, other BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib (B601069), have been shown to decrease MEK and ERK phosphorylation, thereby blocking the over-activated signaling cascade.
The inhibition of the over-activated MAPK signaling pathway by this compound may lead to a reduction in tumor cell proliferation. wikipedia.org The RAS/RAF/MEK/ERK pathway is known to regulate cellular proliferation, differentiation, survival, and, under certain conditions, apoptosis. Preclinical studies with other BRAF inhibitors, such as vemurafenib and dabrafenib, have demonstrated potent selective inhibition of kinase activity in BRAF V600-mutant melanoma cell lines, which in turn blocks cellular proliferation, induces G1 cell-cycle arrest, and promotes apoptosis. These findings highlight the critical role of BRAF inhibition in modulating cell proliferation and survival pathways in in vitro models.
Preclinical Efficacy and Biological Activity of Ro5212054
In Vitro Studies in Cancer Cell Lines
RO5212054 has been evaluated in various cancer cell lines, demonstrating its inhibitory effects on BRAF kinase activity and subsequent cellular processes. googleapis.com
As a potent BRAF(V600E) kinase inhibitor, this compound is designed to exert anti-proliferative and pro-apoptotic effects in cancer cells harboring the BRAF(V600E) mutation. nih.govmdpi.com The inhibition of the hyperactive MAPK signaling pathway, a hallmark of BRAF-mutant cancers, is central to these effects. While specific quantitative data (e.g., IC50 values) for this compound's anti-proliferative and apoptotic activity across a broad range of cell lines were not explicitly detailed in the provided search results, its classification as a BRAF(V600E) inhibitor implies such cellular responses. For context, other BRAF inhibitors like Vemurafenib (B611658) have shown the ability to inhibit cell growth in BRAF V600 mutant cell lines at sub-micromolar concentrations and block the MAPK pathway, leading to decreased melanoma cell proliferation in vitro. nih.gov The induction of apoptosis is a critical strategy in cancer therapy, and compounds that activate apoptotic pathways in tumor cells are considered promising. google.com
This compound has been tested in various cancer cell lines, including those derived from colon, melanoma, and thyroid cancers. googleapis.com The BRAF(V600E) mutation is highly prevalent in these cancer types, occurring in a significant percentage of melanomas, thyroid carcinomas, and colorectal cancers. googleapis.com While BRAF inhibitors have shown significant clinical benefits in BRAF(V600E) metastatic melanoma, differential responses have been observed across other tumor types. For instance, BRAF(V600E) mutant thyroid and colorectal cancer cell lines can exhibit insensitivity to BRAF inhibitors, which may involve mechanisms such as excessive activation of RAS and rapid rebound of ERK signaling. googleapis.com
The anti-proliferative activity of BRAF inhibitors, including this compound, often involves the induction of cell cycle arrest. nih.gov Cell cycle arrest is a stable halt in cell division, which can be triggered by various stimuli and is largely mediated by tumor suppressor pathways such as p53/p21 and p16/pRB. thno.orgnih.gov Inhibitors of cyclin-dependent kinases (CDKs), such as p21 and p27, play a key role in inducing cell cycle arrest by binding to cyclin-CDK complexes and inhibiting their kinase activity. nih.govfda.gov This prevents the phosphorylation of retinoblastoma protein (pRB), thereby blocking cell cycle progression. fda.gov While specific details on this compound's direct induction of cell cycle arrest phases (e.g., G1, S, or G2/M) were not explicitly provided, its role in inhibiting the MAPK pathway and reducing proliferation suggests an impact on cell cycle regulation.
Comparative Efficacy Across Different Cancer Cell Types (e.g., Melanoma, Colorectal, Thyroid Carcinoma)
In Vivo Efficacy in Xenograft and Genetically Engineered Mouse Models
This compound has demonstrated anti-tumor activity in preclinical in vivo models, particularly in BRAF-mutant xenografts. googleapis.comthno.org
PLX3603 (this compound, RG7256) has been shown to inhibit the growth of subcutaneous A375 melanoma xenografts when administered orally. thno.org This tumor growth inhibition was accompanied by a reduction in [18F]FDG uptake, a measure of metabolic activity, observed on days 1, 3, and 7 through ex vivo gamma counter and in vivo PET measurements. thno.org This indicates that this compound effectively reduces tumor metabolic activity and growth in relevant in vivo models. Orthotopic models, where tumor cells are implanted into the equivalent organ from which the cancer originated, are considered more clinically relevant for assessing tumor development and therapeutic efficacy. fda.govscispace.comnih.govnih.gov While the primary in vivo data for this compound specifically highlight subcutaneous models, the broader context of BRAF inhibitor research often involves both subcutaneous and orthotopic approaches to comprehensively evaluate anti-tumor activity.
This compound (RG7256/PLX3603) has been evaluated for its anti-tumor activity in BRAF V600-mutated human cancer xenografts. googleapis.com The preclinical findings provided the basis for its investigation in clinical trials. A first-in-man dose-escalation study (NCT01143753) of RG7256 in patients with BRAF V600-mutated advanced solid tumors, predominantly melanoma, reported that 14 out of 44 evaluable patients (32%) achieved a partial response, including patients with melanoma and thyroid cancer. patsnap.com This clinical activity further supports the anti-tumor efficacy observed in preclinical BRAF-mutant xenograft models.
Investigation of Effects on Tumor Microenvironment
Preclinical studies have indicated that BRAF inhibitors, as a class to which this compound belongs, may enhance the potency of adoptive immune cells. This enhancement is attributed to the promotion of tumor antigen expression, improved antigen recognition, and increased T cell infiltration within tumors. The tumor microenvironment (TME) is a complex ecosystem comprising various cellular and non-cellular components, including immune cells, fibroblasts, endothelial cells, and signaling molecules, all of which critically influence tumor growth, progression, and response to therapy. Modulating the TME is a key strategy in cancer therapy, with approaches focusing on turning "cold" (immunologically inactive) tumors into "hot" (immune-susceptible) ones. While direct, detailed studies specifically on this compound's broad impact on the tumor microenvironment were not extensively detailed in the provided search results, its classification as a BRAF inhibitor suggests a potential role in influencing immune cell dynamics and antigen presentation, consistent with other BRAF inhibitors.
Modulation of Cellular Energetics and Metabolic Reprogramming in Preclinical Models (e.g., Oxidative Phosphorylation)
Cancer cells are characterized by significant metabolic reprogramming, a hallmark feature that allows them to meet the high energy and biomass demands of rapid proliferation. This often involves a shift towards glycolysis for ATP production, known as the Warburg effect, even in the presence of oxygen. While glycolysis is favored, many cancer cells also depend on oxidative phosphorylation (OXPHOS) for ATP generation. Metabolic reprogramming is crucial for tumor evolution and therapy resistance, with alterations observed in various pathways including glutaminolysis, fatty acid synthesis, and mitochondrial metabolism. T cells, important components of the immune system, also undergo metabolic reprogramming, including changes in OXPHOS, to support their functions. However, specific detailed research findings or data tables directly demonstrating how this compound modulates cellular energetics or metabolic reprogramming, such as oxidative phosphorylation, in preclinical models were not explicitly available in the provided search results. Its primary mechanism as a BRAF inhibitor suggests an indirect influence on cellular metabolism by disrupting downstream signaling pathways that regulate growth and proliferation.
Synergy and Combination Research Strategies in Preclinical Models
Preclinical research has extensively explored combination strategies involving this compound and other BRAF inhibitors, recognizing the potential for enhanced efficacy and overcoming resistance mechanisms. Combination drug therapies are a promising avenue in oncology, aiming to improve treatment outcomes by targeting multiple pathways or overcoming resistance.
The MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR signaling pathways are frequently activated in a wide range of cancers, including melanoma, and their dysregulation contributes to tumor growth, proliferation, and survival. Preclinical studies have demonstrated the therapeutic benefits of co-targeting both the MAPK and PI3K/AKT/mTOR pathways. For instance, the combination of a PI3K inhibitor (such as alpelisib) and a MEK inhibitor (like trametinib) has shown additive inhibitory effects on cell viability and proliferation in various cancer models, including meningioma and colorectal cancer. This compound, as a BRAF inhibitor, directly targets the MAPK pathway. The rationale for combining BRAF inhibitors with PI3K/AKT/mTOR pathway inhibitors stems from observations that inhibition of one pathway can lead to the compensatory activation of the other, contributing to resistance. Therefore, co-targeting these interconnected pathways with agents like this compound and PI3K/AKT/mTOR inhibitors represents a promising strategy to achieve more robust and durable anti-tumor responses.
The combination of BRAF inhibitors, including this compound, with MEK inhibitors has shown significant preclinical efficacy and has been a cornerstone of targeted therapy development in BRAF-mutant cancers, particularly melanoma. The rationale for this combination lies in the fact that MEK is a downstream component of the BRAF-MAPK pathway. While BRAF inhibitors initially show strong responses, resistance often develops through reactivation of the MEK-ERK pathway. Combining a BRAF inhibitor with a MEK inhibitor aims to:
Enhance Antitumor Activity: Preclinical melanoma models have demonstrated potent antitumor activity with BRAF and MEK inhibitor combinations.
Delay Resistance: Co-treatment with a BRAF and MEK inhibitor has been shown to delay the emergence of resistance in preclinical settings.
Abrogate Paradoxical Activation: BRAF inhibitors can sometimes paradoxically activate MAPK signaling in wild-type RAF cells, which can be abrogated by simultaneous treatment with a MEK inhibitor.
Specific examples of such combinations in preclinical studies include Dabrafenib (B601069) plus Trametinib, which demonstrated enhanced efficacy in BRAFV600E tumor xenograft models and reduced the occurrence of hyperproliferative skin lesions observed with BRAF inhibitor monotherapy. Similarly, Cobimetinib, a MEK inhibitor, has been tested in combination with Vemurafenib, another BRAF inhibitor, showing potent antitumor activity in preclinical melanoma models.
This compound (PLX3603) has been assessed for its potential to radiosensitize B-Raf mutant melanoma cells. Preclinical investigations have explored its ability to radiosensitize these cells in vitro and to radiosensitize and/or inhibit melanoma brain tumor growth in vivo. Radiosensitization, the enhancement of the efficacy of radiation therapy, is a critical area of research, as drug-radiation combination therapy is a practical approach to improving clinical outcomes for many tumors. The ability of this compound to enhance the effects of radiation in preclinical models highlights its potential as a component in multimodal cancer treatment strategies for BRAF-mutant malignancies.
Structure Activity Relationships Sar and Ligand Design for Braf Inhibitors
Key Structural Motifs Contributing to BRAF Kinase Inhibition
BRAF, a serine/threonine kinase, plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which regulates cell growth, differentiation, and proliferation. Oncogenic mutations, most notably BRAF V600E, lead to constitutive activation of this pathway, driving various cancers, including melanoma nih.govnih.govguidetopharmacology.orgmrc.ac.ukiiab.me. Inhibitors targeting BRAF aim to block this aberrant activity.
The kinase domain of BRAF comprises an N-terminal domain, a C-terminal domain, and a flexible hinge region connecting them guidetopharmacology.org. Key structural motifs critical for BRAF kinase inhibition include:
ATP Binding Pocket: Most BRAF inhibitors are designed as ATP-competitive small molecules, binding to the ATP binding pocket within the kinase domain mrc.ac.ukmims.com. This interaction prevents ATP from binding, thereby inhibiting the phosphorylation of downstream targets like MEK1/2 guidetopharmacology.orgmims.com.
DFG Motif and αC-helix: The catalytic activity of BRAF is highly dependent on the conformation of two crucial motifs: the Asp-Phe-Gly (DFG) motif on the activation loop and the αC-helix guidetopharmacology.org. Inhibitors are often classified based on the kinase conformation they stabilize:
Type I inhibitors bind to the active DFG-in/αC-in conformation nih.govguidetopharmacology.orgnih.gov.
Type II inhibitors bind to the inactive DFG-out conformation, where the DFG motif is flipped out of the active site nih.govguidetopharmacology.orgnih.govnih.gov.
Type I 1/2 inhibitors stabilize the αC-helix in an "OUT" position while the DFG motif remains "IN" nih.govnih.gov.
Hinge Region: The highly conserved hinge loop, which links the N-terminal and C-terminal lobes of the kinase domain, is essential for the binding of many kinase inhibitors, forming crucial hydrogen bonds guidetopharmacology.orgnih.gov.
Specific Scaffolds: Pyrimidine and sulfonamide moieties have been identified as important structural components in the development of potent and selective BRAF V600E inhibitors, often playing a vital role in binding to the ATP binding site and RAF selective pockets nih.govciteab.com.
Optimization of RO5212054 Analogues for Enhanced Potency and Selectivity
Lead optimization is a critical phase in drug discovery, focusing on enhancing the potency and selectivity of a promising hit compound while minimizing potential side effects uni.lunih.govmims.com. This compound is a BRAF inhibitor that has been part of such optimization efforts sci-hub.selarvol.com.
The general strategies for optimizing BRAF inhibitor analogues, applicable to compounds like this compound, involve:
Improving Potency: This often entails introducing new functionalities to fill unoccupied cavities within the binding site or removing groups that hinder favorable binding interactions. The goal is to achieve nanomolar potency or better uni.lu.
Enhancing Selectivity: Selectivity is crucial to ensure the compound primarily targets BRAF while avoiding off-target effects on other kinases or proteins, which could lead to undesirable side effects uni.lunih.gov. This involves careful design to maximize interactions with BRAF-specific residues and minimize interactions with conserved regions shared across other kinases.
Systematic SAR Exploration: Medicinal chemists systematically modify small sections or even single atoms of the compound to explore structure-activity relationships. This iterative process helps in understanding how structural changes impact biological activity, guiding further modifications for continuous improvement uni.lu.
While specific detailed research findings on the optimization of this compound analogues are not extensively detailed in the provided search results, the overarching principles of BRAF inhibitor optimization involve fine-tuning chemical structures to improve binding affinity, enhance specificity, and overcome challenges such as drug resistance uni.lunih.gov.
Computational Chemistry and Molecular Modeling Approaches in Ligand Design
Computational chemistry and molecular modeling play an indispensable role in the rational design and optimization of BRAF inhibitors, offering insights into ligand-protein interactions and predicting biological activity.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationships (QSAR) involve developing mathematical models that correlate the chemical structures of compounds with their biological activities guidetopharmacology.orgciteab.commims.com. This approach helps in predicting the activity of new compounds and guiding structural modifications.
3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are commonly used for BRAF inhibitors . These models generate contour maps (steric, electrostatic, hydrophobic, H-bond acceptor/donor) around the active site, which visually represent the structural features that are favorable or unfavorable for biological activity citeab.com. For instance, contour maps can reveal areas where bulky groups, positive/negative charges, or hydrogen bond donors/acceptors are preferred to enhance inhibitory activity citeab.com.
Guiding Structural Optimization: The insights derived from QSAR models, particularly the contour maps, are invaluable for guiding the rational design of new BRAF inhibitors. They help identify specific regions on the lead compound where modifications are likely to improve potency and selectivity, leading to the design of novel fragments or combinatorial libraries .
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Scaffold hopping and bioisosteric replacements are powerful strategies in lead optimization, enabling the discovery of novel chemical entities with improved properties while maintaining or enhancing biological activity.
Scaffold Hopping: This technique involves replacing the core structural scaffold of a known active compound with a topologically distinct but functionally equivalent scaffold nih.govmims.com. The primary goal is to discover novel compounds that retain the desired interactions with the target's binding site but possess different physicochemical properties, potentially leading to improved pharmacokinetics, reduced toxicity, or overcoming intellectual property issues uni.lu. In the context of kinase inhibitors, scaffold hopping can be particularly useful for replacing molecular segments that bind to conserved regions like the kinase hinge, allowing for the generation of new chemical structures nih.gov.
Bioisosteric Replacements: Bioisosteres are substituents or groups that have similar chemical or physical properties and often exhibit similar biological properties. Bioisosteric replacement involves substituting a part of a molecule with a bioisostere to improve specific characteristics such as solubility, metabolic stability, binding ability, or to simplify the synthetic route, without significantly altering the compound's activity uni.lu. This approach is a widely used strategy in the design of novel kinase inhibitors nih.gov. For example, replacing a lipophilic group with a hydrophilic one, or an ethylenediamine (B42938) with a piperazine, can improve pharmacokinetic properties.
Both scaffold hopping and bioisosteric replacements are crucial for exploring the chemical space around a lead compound more broadly than simple analogue synthesis, facilitating the discovery of structurally diverse yet potent BRAF inhibitors uni.lu.
Resistance Mechanisms and Strategies to Overcome Them in Preclinical Research
Acquired Resistance Mechanisms to BRAF Inhibition
Acquired resistance to BRAF inhibitors is a complex phenomenon, largely elucidated through studies in melanoma, involving various molecular alterations that enable cancer cells to bypass the therapeutic blockade nih.govguidetopharmacology.org. These mechanisms often lead to the reactivation of the MAPK pathway or the activation of alternative signaling cascades.
Reactivation of MAPK Pathway (e.g., BRAF Amplification, Alternative Splicing, MEK1/2 Mutations)
One prominent mechanism of acquired resistance involves the reactivation of the mitogen-activated protein kinase (MAPK) pathway, which is critical for cell proliferation, differentiation, and survival. This can occur through several genetic changes. For instance, amplification of the BRAF gene, particularly the BRAF V600E mutation, or alternative splicing of BRAF can lead to sustained MAPK pathway activation despite the presence of BRAF inhibitors nih.govguidetopharmacology.org. Mutations in other components of the MAPK pathway, such as activating mutations in NRAS or MEK1, also contribute to resistance by reactivating downstream signaling nih.govguidetopharmacology.org. Furthermore, some RAF inhibitors can paradoxically activate the ERK pathway in cells with mutant RAS or wild-type RAS/RAF, contributing to resistance nih.gov.
Activation of Alternative Signaling Pathways (e.g., PI3K/AKT/mTOR)
Beyond the MAPK pathway, cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation independently of BRAF. The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is frequently implicated in this context nih.govguidetopharmacology.org. Activating mutations in PIK3CA, a gene encoding a subunit of PI3K, can lead to the constitutive activation of this pathway, thereby bypassing the BRAF inhibition and sustaining tumor growth nih.govguidetopharmacology.org. Dual inhibition strategies targeting both the PI3K and MEK pathways have shown synergistic antiproliferative activity in preclinical models, highlighting the importance of these alternative pathways in resistance nih.gov.
Upregulation of Bypass Pathways (e.g., CRAF Overexpression, COT Kinase)
Upregulation of bypass pathways represents another significant mechanism of acquired resistance. This involves the increased activity of other kinases or signaling molecules that can compensate for the inhibited BRAF activity. Examples include the overexpression of CRAF, another member of the RAF kinase family, or the upregulation of COT kinase (also known as MAP3K8) nih.gov. Additionally, the upregulation of receptor tyrosine kinases such as FGFR or PDGFRβ can also contribute to resistance by activating downstream signaling pathways that circumvent BRAF inhibition nih.gov.
Role of Tumor Heterogeneity in Resistance Development
Tumor heterogeneity, the existence of distinct subpopulations of cells within a single tumor with varying genetic and phenotypic characteristics, plays a crucial role in the development of resistance. Pre-existing resistant clones, or those that rapidly emerge under selective pressure from BRAF inhibitors, can lead to minimal residual disease and subsequent relapse. This inherent diversity within a tumor allows for the selection and expansion of resistant cell populations, which then drive tumor progression despite initial therapeutic responses.
Preclinical Strategies for Overcoming Resistance
The multifaceted nature of resistance to BRAF inhibition necessitates the development of novel strategies to improve therapeutic outcomes. Preclinical research is actively exploring various approaches to circumvent these resistance mechanisms, including the rational design of next-generation inhibitors and combination therapies.
Rational Design of Next-Generation BRAF Inhibitors
The rational design of next-generation BRAF inhibitors aims to develop compounds that can overcome the limitations of current therapies, particularly acquired resistance. RO5212054 (PLX3603) exemplifies such an effort. This orally available compound is a BRAF V600E kinase inhibitor with potential antineoplastic activity wikipedia.orgmims.com. Its mechanism of action involves selectively binding to the ATP-binding site of BRAF(V600E) kinase, thereby inhibiting its enzymatic activity mims.com. This inhibition subsequently leads to a reduction in the over-activated MAPK signaling pathway downstream in BRAF(V600E) kinase-expressing tumor cells, ultimately decreasing tumor cell proliferation mims.com.
This compound has been investigated in preclinical studies and advanced to clinical trials, including a Phase I study in patients with BRAF V600-mutated advanced solid tumors (NCT01143753) researchgate.netmrc.ac.uk. The development of such inhibitors focuses on improving potency, selectivity, and the ability to overcome specific resistance mechanisms, such as those involving paradoxical MAPK pathway activation or the emergence of alternative BRAF splice variants. The ongoing research into next-generation BRAF inhibitors like this compound is critical for expanding the therapeutic arsenal (B13267) against BRAF-mutated cancers and addressing the challenge of acquired resistance.
Synthetic Methodologies and Chemical Biology Approaches
General Synthetic Routes to BRAF Inhibitor Scaffolds
The development of BRAF inhibitors, including RO5212054, often targets the BRAF V600E mutation, which is a common oncogenic mutation, particularly prevalent in melanoma. pnas.orgresearchgate.net Scaffold-based drug discovery is a key strategy employed to identify and develop these inhibitors. pnas.org
Several distinct chemical scaffolds have been explored in the synthesis of BRAF inhibitors:
7-Azaindole (B17877) Derivatives: An example is PLX4720, a selective BRAF V600E inhibitor and a precursor to Vemurafenib (B611658). Its synthesis typically involves reacting commercially available 5-chloro-7-azaindole with a propane-1-sulfonic acid (2,4-difluoro-3-formyl-phenyl)-amide, followed by an oxidation step. Similar procedures can be adapted using appropriately substituted 7-azaindole and aldehyde starting materials. pnas.org
Imidazo (B10784944) mims.comwikipedia.orgpyridin-2-one Scaffolds: These compounds often form part of a tripartite A-B-C system, characterized by a central aromatic core connected to the imidazo mims.comwikipedia.orgpyridin-2-one scaffold and a linker. Synthetic approaches can vary, including routes where the central ring is coupled first, followed by the formation of the imidazolone (B8795221), or routes where the imidazolone is formed initially to create a common intermediate that then reacts with various electrophiles. acs.org
Imidazothiazole Scaffolds: Modifications to imidazothiazole derivatives have been investigated to improve their binding to the BRAF V600E active site. This can involve introducing electron-withdrawing properties and additional hydrogen bond acceptors within the scaffold. researchgate.net
Other Scaffolds: Research has also explored novel structural scaffolds such as substituted hydroxynaphthalenecarboxamides, N-(hetero)aryl-piperazinylhydroxyalkylphenylcarbamates, substituted piperazinylethanols, and substituted piperazinylpropandiols as starting points for new BRAF inhibitors. mims.com
Strategies for Derivatization and Functionalization of this compound
Strategies for the derivatization and functionalization of this compound, or its core scaffold, leverage common organic chemical transformations. These methodologies allow for the modification of existing functional groups or the introduction of new ones, leading to the creation of analogs with potentially improved properties. google.com
General organic chemical transformations applicable for derivatization include:
Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds. google.com
Acylation and Amidation: Introducing acyl or amide groups, respectively, often to amino or hydroxyl functionalities. google.com
Addition Reactions: Adding atoms or groups across double or triple bonds. google.com
Reduction Reactions: Decreasing the oxidation state of a functional group. google.com
Ester Functionalization: Modifying or forming ester linkages. google.com
These derivatization steps can be incorporated at various stages of the synthetic route, including with intermediate compounds, to yield further derivatives. google.comgoogleapis.com The primary objectives of such modifications are to optimize the compound's potency, enhance its selectivity for the target, improve its pharmacokinetic characteristics, or to overcome issues such as metabolic instability. researchgate.netgoogle.com
Development of Chemical Probes for Target Validation and Pathway Interrogation
Chemical probes are indispensable tools in chemical biology, designed to mimic pharmacophores, ligands, or lead compounds. They are instrumental in target identification, validation, protein profiling, and imaging studies. The development of such probes is particularly critical for understanding the roles of kinases, like BRAF, in various biological processes, especially for those that are less characterized and lack selective inhibitors. figshare.com
The design of chemical probes typically incorporates several key components:
Connectivity Group: A functional group (e.g., -NH2, -CO2H, -OH, -CHO, -Br, -I) that facilitates the attachment of the probe to the ligand or the scaffold of interest.
Reactive Group: A moiety designed to form a covalent bond with the protein of interest (POI), enabling the capture of even weak binding events. Examples include diazirines and benzophenones for photoaffinity labeling (activated by UV light), or sulfonyl fluorides for context-specific labeling.
Bioorthogonal Handle: A functional group (e.g., an alkyne) that allows for subsequent "click-chemistry" conjugation with various azide-containing tags. These tags can include biotin (B1667282) for affinity capture (e.g., with streptavidin beads) or fluorophores for imaging applications. nih.gov
For instance, Vemurafenib-BODIPY derivatives have been developed as chemical probes for visualizing BRAF V600E mutated cancer cells. wikidata.org The iterative process of synthesizing and screening various analogs is often necessary to optimize the probe's properties, such as improving labeling efficiency, enhancing sensitivity, and reducing background signal. nih.gov These sophisticated chemical probes enable the investigation of active enzyme content within complex native proteomes and facilitate cellular imaging to observe changes in enzyme activity. nih.gov
Isotopic Labeling for Pharmacological and Imaging Studies
Isotopic labeling is a powerful technique utilized to trace the movement and transformation of a compound through chemical reactions, metabolic pathways, or within biological systems. This is achieved by substituting one or more specific atoms in the compound with their isotopes, which can be either stable nuclides or radionuclides.
Radioisotopic Labeling: Involves incorporating radionuclides into the chemical structure of a substance. The presence and distribution of the labeled compound can then be determined by detecting the radiation emitted during their decay. Positron emission is a particularly useful type of radioactive decay for imaging applications, such as Positron Emission Tomography (PET).
Stable Isotope Labeling: Employs non-radioactive isotopes. These labeled compounds can be identified and quantified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which detect differences in the isotope's mass or vibrational modes.
In pharmacological studies, isotopic labeling is applied to:
Pharmacokinetic Profiling: To determine how a drug is absorbed, distributed, metabolized, and excreted within the body. nih.gov
Mode of Action Studies: To elucidate the biochemical pathways and molecular targets affected by the compound. nih.gov
Bioavailability and Release Profile Assessment: To evaluate the extent and rate at which the active drug is absorbed from its dosage form and becomes available at the site of action, as well as its release characteristics from drug delivery systems. nih.gov
For imaging studies, isotopically labeled molecules, particularly when used in techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), enable the tracking of temporal and spatial dynamics of biochemical reactions within biological tissues. nih.gov While specific details on the isotopic labeling of this compound for direct imaging are not extensively documented in the provided search results, the general principles of isotopic labeling are broadly applicable to small-molecule inhibitors like this compound for gaining detailed pharmacological and imaging insights. Studies have assessed this compound's capacity to radiosensitize BRAF mutant melanoma cells in vitro and to inhibit melanoma brain tumor growth in vivo, indicating its utility in research where isotopic labeling could provide deeper understanding of its disposition and interaction within biological systems. researchgate.netguidetopharmacology.org
Advanced Research Methodologies and Analytical Techniques in Ro5212054 Studies
Future Research Directions and Unexplored Avenues for Ro5212054
Expanding Preclinical Investigations to Other Malignancies with RAS/RAF/MAPK Dysregulation
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous human malignancies. wikipedia.orgwikipedia.orglarvol.comchemicalbook.com Mutations in key components like RAS and BRAF are frequently observed, driving uncontrolled cell growth and contributing to drug resistance. wikipedia.orgwikipedia.orgwikipedia.orglarvol.comchemicalbook.comnih.gov Given RO5212054's mechanism as a BRAF inhibitor, expanding its preclinical investigation beyond its primary focus in melanoma to other cancers characterized by RAS/RAF/MAPK pathway dysregulation represents a logical and high-potential research direction. wikipedia.orgnih.govnih.govwikipedia.org
This pathway's dysregulation is implicated in a wide spectrum of cancers, including but not limited to:
Colorectal Cancer: BRAF mutations, particularly V600E, are found in a subset of colorectal cancers. wikipedia.orgnih.gov
Papillary Thyroid Cancer: BRAF mutations are also associated with papillary thyroid cancer. wikipedia.org
Non-Small Cell Lung Cancer (NSCLC): RAS and BRAF mutations contribute to NSCLC development. wikipedia.orglarvol.comnih.gov
Ovarian Cancer: Somatic BRAF mutations are observed in ovarian cancers. wikipedia.orglarvol.com
Hepatocellular Carcinoma (HCC): While RAS/RAF mutations are less frequent, the MAPK pathway is often highly active in HCC, suggesting alternative activation mechanisms. chemicalbook.comresearchgate.net
Other Solid Tumors: this compound has been in early-stage development for advanced solid tumors more broadly. nih.govnih.gov
Preclinical studies in these diverse tumor types could elucidate the efficacy of this compound as a monotherapy or in combination with other targeted agents or conventional chemotherapies. Understanding the specific molecular contexts in which this compound exhibits activity could lead to its repositioning for new indications, addressing unmet needs in patient populations with these specific pathway alterations. wikipedia.orgnih.govnih.govwikipedia.orgwikipedia.orglarvol.comchemicalbook.comnih.govresearchgate.netmims.comresearchgate.netnewdrugapprovals.orgwikidata.org
Exploring this compound in the Context of Immunomodulation in Preclinical Models (e.g., Enhancing Anti-tumor Immune Response)
The interplay between targeted therapies and the immune system is a rapidly evolving area of cancer research. While this compound primarily targets BRAF, emerging evidence suggests that certain targeted therapies can influence the tumor microenvironment and modulate anti-tumor immune responses. mims.comresearchgate.netguidetopharmacology.org
Future research should investigate the potential immunomodulatory effects of this compound in preclinical models. This could involve:
Impact on Immune Cell Infiltration: Studying how this compound affects the infiltration and function of various immune cell types (e.g., T cells, dendritic cells, myeloid-derived suppressor cells) within the tumor microenvironment. mims.comresearchgate.netguidetopharmacology.orgprobes-drugs.orgmims.com
Modulation of Immune Checkpoint Molecules: Assessing whether this compound alters the expression of immune checkpoint molecules (e.g., PD-L1, CTLA-4) on tumor cells or immune cells, which could inform potential combination strategies with immune checkpoint inhibitors. mims.comresearchgate.net
Enhancing Immunogenic Cell Death: Investigating if this compound can induce immunogenic cell death (ICD), a process that triggers an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs). mims.com
Such investigations would provide valuable insights into whether this compound, beyond its direct anti-proliferative effects, can contribute to a more favorable immune landscape, paving the way for novel combination strategies.
Development of Novel In Vitro and In Vivo Models for Resistance Mechanisms
Drug resistance, both intrinsic and acquired, remains a major challenge in cancer therapy, including for BRAF inhibitors. wikidata.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgciteab.comnih.gov Patients often develop resistance to targeted therapies, leading to disease progression. Therefore, a critical area of future research involves the development and utilization of novel in vitro and in vivo models to comprehensively understand and overcome resistance mechanisms to this compound.
Key aspects of this research direction include:
Generation of Acquired Resistance Models: Developing cell lines and patient-derived xenograft (PDX) models that acquire resistance to this compound through chronic exposure. These models can mimic the clinical scenario of acquired resistance and allow for the identification of underlying molecular changes. wikidata.orgwikipedia.orgguidetopharmacology.orgciteab.comnih.gov
Investigation of Intrinsic Resistance: Utilizing diverse panels of cancer cell lines and organoids with varying genetic backgrounds to identify factors contributing to intrinsic resistance to this compound. guidetopharmacology.orgciteab.com
Elucidating Molecular Mechanisms: Employing advanced molecular techniques (e.g., CRISPR/Cas9 screens, genomic sequencing) to pinpoint specific genetic alterations (e.g., secondary mutations, pathway reactivations, upregulation of efflux pumps) or epigenetic changes that confer resistance to this compound. wikipedia.orgciteab.comnih.gov For instance, compensatory upregulation of CRAF expression and MEK phosphorylation have been observed as resistance mechanisms to other BRAF inhibitors. wikipedia.org
Developing Resistance-Overcoming Strategies: Testing novel therapeutic approaches, including combination therapies or next-generation inhibitors, in these resistance models to identify strategies that can re-sensitize resistant tumors to this compound or overcome the resistance entirely. wikidata.orgwikipedia.orgguidetopharmacology.orgnih.gov
The development of robust and clinically relevant resistance models is paramount for predicting clinical outcomes and designing effective strategies to circumvent treatment failure.
Integration of Omics Data for Predictive Preclinical Biomarker Identification
The advent of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics, epigenomics, metagenomics) has revolutionized the ability to profile disease molecular features at various levels. mims.commdpi.comuni.luresearchgate.netnih.gov Integrating these vast datasets offers a comprehensive view of disease mechanisms and provides unprecedented opportunities for identifying predictive biomarkers for drug response.
For this compound, future research should focus on:
Multi-Omics Profiling: Conducting comprehensive multi-omics analyses on preclinical models (e.g., cell lines, organoids, PDX models) treated with this compound to capture a broad range of biological signals associated with drug sensitivity and resistance. mims.commdpi.comuni.luresearchgate.netnih.gov
Identification of Predictive Biomarkers: Utilizing advanced bioinformatics and machine learning algorithms to identify molecular signatures (e.g., specific gene mutations, gene expression patterns, protein phosphorylation states, metabolic profiles) that predict response or resistance to this compound. wikipedia.orgmims.commdpi.comuni.luresearchgate.netnih.gov
Understanding Mechanisms of Action and Resistance: Leveraging omics data to gain deeper insights into the precise molecular mechanisms by which this compound exerts its effects and how resistance emerges. This can reveal novel targets for combination therapies. wikipedia.orgmims.commdpi.comresearchgate.net
Translational Biomarker Development: Identifying preclinical biomarkers with high translational potential that can be validated in clinical settings to guide patient selection for this compound therapy and monitor treatment efficacy. mdpi.comuni.lu
This integrated omics approach is crucial for advancing precision medicine by enabling the selection of patients most likely to benefit from this compound and for developing strategies to overcome resistance.
Computational Drug Repositioning and Polypharmacology Studies for this compound
Computational approaches are increasingly vital in drug discovery, offering efficient ways to identify new therapeutic uses for existing compounds (drug repositioning) and to understand drugs that interact with multiple biological targets (polypharmacology). newdrugapprovals.orgwikipedia.orgmrc.ac.ukcenmed.comnih.gov Applying these methodologies to this compound could uncover unforeseen therapeutic applications or synergistic combinations.
Future research in this area could involve:
In Silico Target Prediction: Using computational methods (e.g., molecular docking, machine learning, network analysis) to predict novel off-targets or secondary targets of this compound beyond its known BRAF inhibition. newdrugapprovals.orgwikipedia.orgcenmed.comnih.gov
Drug Repositioning Screens: Employing computational drug repositioning frameworks to identify diseases or conditions where this compound, or its polypharmacological profile, might offer therapeutic benefit, potentially in non-oncological indications if relevant targets are identified. newdrugapprovals.orgwikipedia.orgmrc.ac.ukcenmed.comnih.gov
Polypharmacology-Guided Combination Design: Leveraging the predicted polypharmacological profile of this compound to rationally design combination therapies that target multiple nodes within a disease pathway or across different pathways, potentially leading to enhanced efficacy and reduced resistance. newdrugapprovals.orgwikipedia.orgcenmed.comnih.gov
Network-Based Approaches: Utilizing network pharmacology to understand how this compound interacts with complex biological networks, identifying key nodes that, when modulated, could lead to desired therapeutic outcomes or reveal novel therapeutic strategies. mrc.ac.uk
Computational drug repositioning and polypharmacology studies offer a cost-effective and time-efficient strategy to broaden the therapeutic utility of this compound and accelerate its development into new clinical applications.
Q & A
Q. Basic Research Focus
- Methodological Answer : Begin with a systematic literature review to identify validated assays (e.g., kinase inhibition assays, cytotoxicity tests) relevant to this compound’s mechanism of action. Ensure experimental controls account for solvent effects (e.g., DMSO concentration) and cell-line variability. Pilot studies should optimize dosage ranges using dose-response curves (e.g., IC₅₀ determination) .
- Advanced Consideration : Incorporate orthogonal validation methods, such as CRISPR-based gene knockout models, to confirm target specificity. Use statistical power analysis to determine sample size adequacy, minimizing Type I/II errors .
How should researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?
Q. Advanced Research Focus
- Methodological Answer : Apply the "principal contradiction" framework to isolate variables causing discrepancies (e.g., metabolic enzyme differences between animal models, this compound’s solubility in varying pH conditions). Validate findings through cross-species comparative studies or in vitro hepatocyte metabolism assays .
- Data Analysis : Use multivariate regression to identify confounding factors (e.g., diet, circadian rhythm) and Bayesian meta-analysis to reconcile heterogeneous datasets .
What strategies ensure reproducibility in synthesizing this compound for mechanistic studies?
Q. Basic Research Focus
- Methodological Answer : Document synthesis protocols with granular detail, including reaction temperature (±1°C tolerance), purification methods (e.g., HPLC gradient parameters), and characterization data (e.g., NMR spectra, HRMS). Cross-validate purity using orthogonal techniques like elemental analysis .
- Advanced Consideration : Employ process analytical technology (PAT) for real-time monitoring of synthetic intermediates. Share raw spectral data and chromatograms in supplementary materials to enable replication .
How can researchers optimize this compound’s bioavailability in in vivo models without compromising its selectivity?
Q. Advanced Research Focus
- Methodological Answer : Use structure-activity relationship (SAR) studies to modify this compound’s functional groups while retaining target binding. Test formulations (e.g., liposomal encapsulation, co-solvent systems) in physiologically relevant media. Validate selectivity via off-target profiling (e.g., broad-panel kinase assays) .
- Data Integration : Apply machine learning models (e.g., random forests) to predict absorption-distribution-metabolism-excretion (ADME) properties from physicochemical descriptors .
What ethical and statistical safeguards are essential for clinical trials involving this compound derivatives?
Q. Basic Research Focus
- Methodological Answer : Align trial design with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register protocols on platforms like ClinicalTrials.gov , specifying inclusion/exclusion criteria and endpoints. Use stratified randomization to minimize bias .
- Advanced Consideration : Implement adaptive trial designs with pre-specified interim analyses to adjust dosing or halt ineffective arms. Ensure data integrity through blinded third-party audits .
How should researchers validate conflicting in silico predictions about this compound’s binding affinity?
Q. Advanced Research Focus
- Methodological Answer : Compare molecular docking results across multiple software (e.g., AutoDock, Schrödinger) using standardized force fields. Validate with biophysical assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to quantify binding kinetics .
- Data Reporting : Disclose computational parameters (e.g., grid box size, solvation models) and provide raw sensorgram data in supplementary files .
What frameworks guide the prioritization of this compound’s secondary targets for polypharmacology studies?
Q. Advanced Research Focus
- Methodological Answer : Apply network pharmacology to map this compound’s interaction landscape. Rank targets using metrics like betweenness centrality or disease module proximity. Validate via siRNA knockdown followed by phenotypic rescue assays .
- Contradiction Management : Use Shapley value analysis to quantify each target’s contribution to observed effects, resolving ambiguity in multi-target mechanisms .
How do researchers address batch-to-batch variability in this compound’s biological activity?
Q. Basic Research Focus
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Characterize each batch with stability-indicating assays (e.g., accelerated degradation studies under stress conditions). Use statistical process control (SPC) charts to monitor critical quality attributes .
What statistical methods are optimal for analyzing time-dependent cytotoxicity data for this compound?
Q. Advanced Research Focus
- Methodological Answer : Model longitudinal data with mixed-effects Cox regression to account for censoring and inter-clonal heterogeneity. Validate assumptions via Schoenfeld residual plots. Compare survival curves using log-rank tests with Bonferroni correction .
How can researchers mitigate publication bias in reporting this compound’s negative or inconclusive results?
Q. Basic Research Focus
- Methodological Answer : Pre-register studies in open-access repositories (e.g., OSF, Zenodo) and submit negative data to specialized journals (e.g., Journal of Negative Results). Disclose all experimental conditions, including failed optimization attempts, in supplementary materials .
Key Methodological Principles Derived from Evidence:
- Data Transparency : Share raw datasets, instrument parameters, and analysis scripts to enable replication .
- Contradiction Resolution : Apply dialectical frameworks (e.g., principal contradiction analysis) to dissect complex data conflicts .
- Ethical Rigor : Align research questions with FINER criteria to ensure societal relevance and feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
